N,N-Bis(2-chloroethyl)-4-methylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-10-2-4-11(5-3-10)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPRJMAJFSDBKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152849 | |
| Record name | p-Toluidine, N,N-bis(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-68-8 | |
| Record name | N,N-Bis(2-chloroethyl)-4-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluidine, N,N-bis(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Bis(2-chloroethyl)-p-toluidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | p-Toluidine, N,N-bis(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Bis(2-chloroethyl)-4-methylaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRM9RB6H2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization Strategies
Synthetic Pathways for N,N-Bis(2-chloroethyl)-4-methylaniline
The construction of this compound typically follows a two-step sequence: the initial bis-hydroxyethylation of a primary aromatic amine precursor, followed by the conversion of the resulting hydroxyl groups to chlorides.
The primary precursor for the synthesis of this compound is 4-methylaniline, commonly known as p-toluidine (B81030). The initial and critical functionalization step is the introduction of two 2-hydroxyethyl groups onto the nitrogen atom of the aniline (B41778). This reaction, known as N,N-bis-hydroxyethylation, transforms the primary amine into a tertiary diol.
This transformation is typically achieved by reacting p-toluidine with ethylene (B1197577) oxide. The reaction is generally carried out in the presence of an acid catalyst, such as acetic acid, and at controlled temperatures, often starting at around 5°C and then allowing the temperature to rise. google.com This method has been reported to produce the intermediate, N,N-bis(2-hydroxyethyl)-p-toluidine, in nearly quantitative yields. google.com An alternative route involves the reaction of p-toluidine with 2-chloroethanol.
The second key step is the conversion of the diol intermediate, N,N-bis(2-hydroxyethyl)-p-toluidine, into the final this compound. This is a nucleophilic substitution reaction where the hydroxyl groups are replaced by chlorine atoms.
A common and effective method for this chloroethylation involves the use of a strong chlorinating agent. One documented procedure utilizes phosphorus pentachloride (PCl₅) in a solvent like chloroform. google.com In this process, the dihydroxyethyl compound is reacted with a slight excess of PCl₅. The reaction mixture is heated to approximately 50°C and refluxed until the halogenation is complete. google.com
Table 1: Synthesis Pathway for this compound This table is interactive. You can sort and filter the data.
| Step | Precursor/Intermediate | Reagents | Key Conditions | Product | Reported Yield |
|---|---|---|---|---|---|
| 1. Hydroxyethylation | p-Toluidine | Ethylene Oxide, Acetic Acid | Controlled temperature (~5-30°C) | N,N-bis(2-hydroxyethyl)-p-toluidine | Quantitative google.com |
| 2. Chloroethylation | N,N-bis(2-hydroxyethyl)-p-toluidine | Phosphorus Pentachloride (PCl₅), Chloroform | Heat to ~50°C, reflux | This compound | ~80% google.com |
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives is essential for exploring how structural changes affect the compound's properties. Modifications can be made to the aromatic ring or other parts of the molecule.
Modifications to the aromatic ring are typically achieved either by starting with a substituted aniline precursor or by performing electrophilic aromatic substitution on the this compound core.
N,N-bis(2-chloroethyl)-2-nitro-4-methylaniline : This derivative is synthesized by the direct nitration of this compound. A specific process involves reacting the parent compound with 70% aqueous nitric acid in a glacial acetic acid solvent. google.com The addition of sulfamic acid helps to suppress the formation of nitrous acid. The reaction is conducted at an elevated temperature of around 60°C. This ortho-mononitration process is highly efficient, with reported yields of 94%. google.com
N,N-bis(2-chloroethyl)-4-methoxyaniline : The synthesis of this analogue follows the same fundamental two-step pathway as the 4-methyl derivative. The starting precursor is 4-methoxyaniline (p-anisidine). This precursor undergoes N,N-bis-hydroxyethylation with ethylene oxide, followed by chloroethylation of the resulting diol intermediate using a reagent like phosphorus pentachloride or thionyl chloride.
Table 2: Synthesis of Aromatic Ring-Modified Analogues This table is interactive. You can sort and filter the data.
| Target Compound | Synthetic Strategy | Precursor | Key Reagents | Reported Yield |
|---|---|---|---|---|
| N,N-bis(2-chloroethyl)-2-nitro-4-methylaniline | Electrophilic Aromatic Substitution | This compound | Nitric Acid, Acetic Acid, Sulfamic Acid | 94% google.com |
Introduction of Diverse Substituents for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds to determine which structural features are key to their activity. nih.govnih.gov For aromatic nitrogen mustards, this involves introducing a variety of substituents at different positions to probe electronic and steric effects. researchgate.net
The primary strategy for introducing diversity onto the this compound scaffold is through electrophilic aromatic substitution reactions. The existing methyl and N,N-bis(2-chloroethyl)amino groups are ortho-, para-directing. Since the para position is blocked by the methyl group, substitutions occur at the ortho positions (relative to the amino group).
Key synthetic strategies include:
Nitration : As detailed above, nitration introduces a nitro group, a strong electron-withdrawing group.
Halogenation : Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst can introduce halogen atoms onto the ring.
Friedel-Crafts Reactions : Alkylation or acylation reactions can introduce new carbon-based functional groups, although the reaction conditions must be chosen carefully to avoid side reactions with the reactive nitrogen mustard moiety.
By applying these and other synthetic transformations, a library of analogues with varied electronic and steric properties can be generated. The analysis of these compounds provides critical insights into the molecular features required for their biological or chemical activity.
Conjugation Chemistry and Prodrug Design Incorporating N,N-Bis(2-chloroethyl)amine Moiety
To enhance targeting and reduce systemic toxicity, the N,N-Bis(2-chloroethyl)amine moiety can be conjugated to various carrier molecules, including polymers and heterocyclic systems. Furthermore, prodrug strategies are employed to mask the cytotoxic activity of the mustard group until it reaches the desired site of action.
Polyphosphazenes are a class of polymers with a backbone of alternating phosphorus and nitrogen atoms, which can be functionalized with a wide variety of side groups. researchgate.net This versatility makes them attractive carriers for drug delivery. The N,N-bis(2-chloroethyl)aniline (BCA) moiety has been successfully incorporated into polyphosphazene copolymers.
One notable example involves the synthesis of polyphosphazene copolymers where BCA is attached to the polymer backbone via a colon-specific azo aromatic moiety. This design aims to deliver the cytotoxic agent specifically to the colon, where the azo bond is cleaved by the local microflora, releasing the active drug. unipa.it This approach has the potential to increase the therapeutic efficacy against colon cancer while minimizing systemic side effects. unipa.it The synthesis of such conjugates typically involves the initial preparation of a functionalized poly(dichlorophosphazene) (B1141720) followed by the stepwise substitution of the chlorine atoms with the desired side groups, including the drug-linker construct. researchgate.net
Heterocyclic compounds are prevalent in medicinal chemistry due to their diverse biological activities. Conjugating the N,N-Bis(2-chloroethyl)amine moiety to these scaffolds can result in hybrid molecules with enhanced or novel therapeutic properties.
Quinoline (B57606) Derivatives: Nitrogen mustards have been incorporated into the quinazoline (B50416) nucleus, a related heterocyclic system. For example, by condensing 4-chloroquinazoline (B184009) with diethanolamine (B148213) and subsequent chlorination, quinazoline derivatives bearing the N,N-bis(2-chloroethyl)amino group have been synthesized. researchgate.netorientjchem.org Similar synthetic strategies can be applied to quinoline derivatives to generate novel conjugates. nih.gov
Benzothiazole (B30560) Derivatives: Hybrid molecules combining a phenyl nitrogen mustard with a benzothiazole scaffold have been synthesized. nih.gov In these conjugates, the two moieties are typically connected via a linker, such as a urea (B33335) group. nih.gov This approach has been shown to yield compounds with significant cytotoxicity against various human tumor cell lines. nih.gov The synthesis generally involves the preparation of the functionalized benzothiazole and the nitrogen mustard components separately, followed by their coupling.
Coumarin (B35378) Derivatives: A variety of coumarin derivatives linked to the N,N-bis(2-chloroethyl)amine pharmacophore have been designed and synthesized. nih.govijettjournal.org One synthetic route involves the nucleophilic substitution of a suitable leaving group on the coumarin ring (e.g., a chloro group at the 4-position) with an amino-functionalized nitrogen mustard precursor, followed by chlorination of the hydroxyl groups. ijettjournal.org Another approach links the nitrogen mustard to the coumarin framework via a Schiff base. nih.gov
Table 1: Examples of Heterocyclic Conjugates Incorporating a Nitrogen Mustard Moiety
| Heterocyclic Core | Linker/Attachment Point | Representative Research Findings |
|---|---|---|
| Quinazoline | Direct condensation | Synthesis of several quinazoline-based nitrogen mustards has been reported. researchgate.netorientjchem.org |
| Benzothiazole | Urea linker | Phenyl N-mustard-benzothiazole hybrids exhibit significant cytotoxicity against human tumor cells. nih.gov |
Prodrug design aims to create inactive precursors that are converted into the active cytotoxic agent under specific physiological conditions or by enzymatic action.
4-Acyl Prodrugs: While specific examples of 4-acyl prodrugs of this compound are not prevalent in the reviewed literature, the general concept involves the acylation of a functional group on the aniline ring. This modification can temporarily inactivate the molecule. For instance, if a hydroxyl or amino group were present on the tolyl moiety, it could be acylated to form an ester or amide linkage. This linkage could then be designed to be cleaved by specific enzymes, such as esterases or amidases, which may be overexpressed in tumor tissues, to release the active nitrogen mustard.
Cloretazine Related Structures: Cloretazine (VNP40101M) is a sulfonylhydrazine alkylating agent that serves as a prodrug. aacrjournals.orgnih.govnih.gov Upon activation, it generates a chloroethylating species, 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (B135594) (90CE), and methyl isocyanate. aacrjournals.orgresearchgate.netresearchgate.net The chloroethylating species is structurally related to the reactive intermediates formed by nitrogen mustards. The design of Cloretazine and its analogues, which undergo base-catalyzed activation, provides a framework for developing prodrugs that release a potent DNA alkylating agent. researchgate.netresearchgate.net This strategy relies on chemical activation rather than enzymatic cleavage and represents an alternative approach to prodrug design for chloroethylating agents.
Reaction Mechanisms and Chemical Reactivity
Intramolecular Cyclization and Aziridinium (B1262131) Ion Formation
The key step in the activation of N,N-Bis(2-chloroethyl)-4-methylaniline and other nitrogen mustards is the intramolecular nucleophilic attack of the tertiary amine nitrogen on the γ-carbon of one of the 2-chloroethyl side chains. This reaction displaces a chloride ion and results in the formation of a highly electrophilic aziridinium ion intermediate. acs.orgresearchgate.net This cyclization is a concerted reaction that occurs through neighboring-group participation from the nucleophilic tertiary nitrogen. nih.gov
Computational studies on similar nitrogen mustards, like mechlorethamine (B1211372), have calculated the activation free energy for this cyclization to be approximately 20.4 to 22.5 kcal/mol. nih.gov The rate of this reaction is also dependent on the solvent environment; simulations have shown that the degree of coordination and orientation of water molecules near the leaving chloride group can significantly influence reactivity. nih.govtandfonline.com
The electrophilicity of the generated aziridinium ion is a critical determinant of its reactivity towards nucleophiles. Several factors modulate this electrophilic character:
Substituents on the Aromatic Ring : The methyl group at the para-position (position 4) of the aniline (B41778) ring in this compound is an electron-donating group. This group increases the electron density on the nitrogen atom, which in turn facilitates the initial intramolecular cyclization. However, this electron-donating effect can slightly decrease the electrophilicity of the resulting aziridinium ion compared to analogs with electron-withdrawing groups. Conversely, electron-withdrawing groups can hinder the formation of the aziridinium intermediate. acs.org
Solvent Effects : The presence of explicit water molecules or other polar solvents can stabilize the positively charged aziridinium ring, thereby reducing its positive charge and modulating its reactivity. tandfonline.com
Steric Hindrance : The accessibility of the aziridinium ring to incoming nucleophiles can be affected by the steric bulk of the parent molecule, although this is less of a factor for the relatively planar aromatic mustards.
Nucleophilic Attack and Covalent Adduct Formation
Once formed, the strained and highly electrophilic aziridinium ion is rapidly attacked by available nucleophiles. researchgate.net This ring-opening reaction results in the formation of a stable covalent bond between the mustard and the nucleophilic species, permanently alkylating the target.
This compound and its reactive aziridinium ion readily form covalent adducts with a variety of biological nucleophiles.
DNA : The primary targets for alkylation on DNA are the nucleophilic centers on the purine bases. The N7 position of guanine (B1146940) is the most frequent site of attack, followed by the N3 position of adenine. researchgate.netnih.gov The initial reaction forms a mono-adduct. The second 2-chloroethyl arm can then undergo a similar cyclization and subsequent reaction, leading to the formation of DNA interstrand or intrastrand cross-links. researchgate.netresearchgate.net These cross-links are a significant form of DNA modification.
Glutathione : The thiol group of glutathione is a potent nucleophile that can react with the aziridinium ion. This reaction leads to the formation of a glutathione conjugate, a common pathway in the cellular detoxification of electrophilic compounds.
Thiosulfate : Thiosulfate is another sulfur-containing nucleophile that can react with the aziridinium intermediate, forming a stable, covalently bonded product.
The reactivity of the aziridinium ion is not limited to biological macromolecules. It can react with a wide range of nucleophiles. The regioselectivity of the ring-opening can depend on the nature of the nucleophile and the specific structure of the aziridinium ion. For non-symmetrical aziridinium ions, nucleophilic attack can occur at either of the two ring carbons, with the preferred site often being the one that is less sterically hindered. researchgate.net
The relative rates of reaction with different nucleophiles are influenced by their nucleophilicity and concentration. Harder nucleophiles may favor one reaction site over another compared to softer nucleophiles.
| Nucleophile | Primary Site of Attack | Resulting Product |
|---|---|---|
| Guanine (in DNA) | N7 position | Guanine-N7 mono-adduct, DNA cross-links |
| Adenine (in DNA) | N3 position | Adenine-N3 mono-adduct |
| Glutathione (GSH) | Thiol group (-SH) | Glutathione conjugate |
| Water | Oxygen atom | Diol (hydrolysis product) |
Hydrolysis and Degradation Pathways
In an aqueous environment, water can act as a nucleophile, attacking the aziridinium ion. This reaction leads to the opening of the three-membered ring and the formation of a hydroxyl group, converting the chloroethyl side chain into a hydroxyethyl side chain. If both arms of the mustard react with water, the final hydrolysis product is N,N-Bis(2-hydroxyethyl)-4-methylaniline, also known as a diol. This hydrolysis pathway competes with the reactions with other nucleophiles and represents a major route of degradation and deactivation for the compound.
pH-Dependent Hydrolysis Kinetics and Mechanisms
The hydrolysis of aromatic nitrogen mustards like this compound is a critical factor in their stability and activation. The process is not a simple displacement of chloride by water but involves an intramolecular cyclization to form an aziridinium ion, which is then attacked by water. The rate of this reaction is pH-dependent.
Table 1: Expected Influence of pH on the Hydrolysis of this compound
| pH Condition | Protonation of Amine Nitrogen | Nucleophilicity of Nitrogen | Rate of Aziridinium Ion Formation | Overall Hydrolysis Rate |
| Acidic (e.g., pH < 5) | High | Low | Slow | Slow |
| Neutral (e.g., pH 7) | Moderate | Moderate | Moderate | Moderate |
| Alkaline (e.g., pH > 8) | Low | High | Fast | Fast |
Influence of Structural Modifications on Stability and Half-life
Structural modifications to the N,N-bis(2-chloroethyl)aniline scaffold have a profound impact on the compound's chemical stability and half-life. The electronic properties of substituents on the aromatic ring are particularly influential.
The 4-methyl group in this compound is an electron-donating group. By increasing the electron density on the aniline nitrogen, the methyl group enhances its nucleophilicity. This, in turn, facilitates the intramolecular cyclization to form the aziridinium ion, leading to increased reactivity and a shorter half-life compared to the unsubstituted N,N-bis(2-chloroethyl)aniline. Aromatic nitrogen mustards with electron-withdrawing groups on the aromatic ring exhibit decreased reactivity and longer half-lives because the electron-withdrawing effect reduces the nucleophilicity of the nitrogen atom. ebrary.net
Computational studies on related aromatic mustards, such as melphalan, have shown that the delocalization of the nitrogen's lone pair into the aromatic ring makes the formation of the aziridinium ion more difficult compared to aliphatic mustards. acs.org The presence of the electron-donating methyl group in this compound partially counteracts this delocalization, making it more reactive than aromatic mustards with electron-withdrawing substituents.
While specific half-life data for a series of structurally modified anilines under identical conditions is scarce, the general trend of reactivity based on the electronic nature of the substituent is well-established. For comparison, the half-life of nornitrogen mustard at 37°C and pH 7.4 has been reported to be 20 minutes. nih.gov Aliphatic mustards like bis(2-chloroethyl)amine (B1207034) are also known to hydrolyze, with a reported half-life of 22.73 hours under specific conditions, which is slower than some aromatic mustards. nih.gov
Table 2: Predicted Relative Stability and Half-life of Substituted N,N-Bis(2-chloroethyl)anilines
| Substituent at para-position | Electronic Effect | Nucleophilicity of Nitrogen | Rate of Aziridinium Ion Formation | Predicted Relative Stability | Predicted Relative Half-life |
| -NO₂ | Electron-withdrawing | Decreased | Slower | Higher | Longer |
| -H | Neutral | Baseline | Baseline | Moderate | Moderate |
| -CH₃ | Electron-donating | Increased | Faster | Lower | Shorter |
| -OCH₃ | Strong Electron-donating | Significantly Increased | Fastest | Lowest | Shortest |
Non-Enzymatic Conjugation Pathways
This compound, through the formation of its reactive aziridinium intermediate, can undergo non-enzymatic conjugation with biological nucleophiles. A significant pathway is the reaction with glutathione (GSH), a tripeptide that plays a crucial role in cellular detoxification. nih.govencyclopedia.pub
The reaction involves the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon atoms of the aziridinium ion. This results in the formation of mono- and bis-glutathionyl conjugates of the nitrogen mustard. This conjugation is a detoxification pathway, as it leads to more water-soluble and excretable products.
The rates of non-enzymatic conjugation of p-(N,N-bis(2-chloroethyl))toluidine (the same as this compound) with glutathione have been determined. For glutathione conjugation, the rate constants for the formation of the first and second aziridinium intermediates were found to be similar. nih.gov The formation of these thioether adducts provides strong evidence for the involvement of an aziridinium intermediate in the alkylation process. nih.gov
Table 3: Kinetic Data for the Non-Enzymatic Conjugation of p-(N,N-bis(2-chloroethyl))toluidine with Glutathione
| Reaction Step | Rate Constant (k) |
| Formation of the first aziridinium intermediate | Similar to the formation of the second intermediate |
| Formation of the second aziridinium intermediate | Similar to the formation of the first intermediate |
| Source: Adapted from scientific literature on the kinetics of aniline mustard conjugation. nih.gov |
Molecular Interactions and Biological Activity Mechanisms
DNA Alkylation and Cross-linking Mechanisms
The primary mechanism of action for N,N-Bis(2-chloroethyl)-4-methylaniline is the alkylation of DNA, a process that can lead to the formation of various DNA adducts, including mono-adducts, and both interstrand and intrastrand cross-links. nih.gov These lesions are highly cytotoxic as they block essential cellular processes like DNA replication and transcription. nih.govamegroups.org
The most frequent target for alkylation by nitrogen mustards is the N7 position of guanine (B1146940) residues in DNA. nih.govnih.govnih.govnih.gov This site is particularly susceptible due to its high nucleophilicity. The initial reaction involves one of the 2-chloroethyl arms of the molecule forming an aziridinium (B1262131) ion, which then reacts with the N7 of a guanine base to form a monoadduct. nih.gov Chromatographic analysis of depurinated products from DNA treated with a related nitrogen mustard, bis(2-chloroethyl)methylamine, confirmed that the N7 position of guanine is the major site of reaction. nih.gov While other sites like the N3 position of adenine can also be alkylated, N7-guanine adducts are the most prevalent. nih.gov
Following the initial formation of a mono-adduct at a guanine N7 position, the second 2-chloroethyl arm can undergo a similar cyclization to form another aziridinium ion. nih.gov This second reactive intermediate can then alkylate a second guanine base. If this second guanine is on the opposite DNA strand, it results in a highly cytotoxic DNA interstrand cross-link (ICL). nih.govamegroups.org If the second guanine is on the same strand, an intrastrand cross-link is formed. nih.gov Nitrogen mustards preferentially form ICLs in the 5'-d(GNC) sequence context. nih.gov While ICLs often represent a small fraction (around 5% or less) of the total DNA lesions caused by nitrogen mustards, they are considered the most cytotoxic. nih.gov
| Cross-link Type | Description | Preferred Sequence | Reference |
| Interstrand | Covalent bond between two opposing DNA strands. | 5'-d(GNC) | nih.gov |
| Intrastrand | Covalent bond between two bases on the same DNA strand. | Runs of contiguous guanines | nih.govcore.ac.uk |
The alkylation of DNA by this compound and related compounds results in the formation of various adducts. The primary adduct is 7-alkylguanine. Cross-linking leads to the formation of bis(guanin-7-yl) adducts. nih.gov The structure of these adducts can induce conformational changes in the DNA helix. Nitrogen mustard-induced ICLs, for instance, cause only minimal distortion, creating a slight bend of about 10-15 degrees and an unwinding of the helix by approximately 6 degrees. nih.govnih.gov
The stability of these adducts varies. The initial mono-adducts are considered stable precursors that can persist before the second alkylation event occurs to form a cross-link. nih.gov However, some adducts formed by related aromatic amines can be inherently unstable. For example, adducts of 4,4'-Methylenebis(2-chloroaniline) (MOCA) may undergo cleavage to yield the final observed adducts. cdc.gov The stability and structure of these adducts are crucial factors in their recognition and processing by cellular DNA repair machinery.
| Adduct Type | DNA Base Target | Resulting Lesion | Structural Impact on DNA |
| Mono-adduct | N7-Guanine, N3-Adenine | Single base modification | Minor distortion |
| Interstrand Cross-link | N7-Guanine (opposite strands) | Covalent link between strands | ~10-15° bend, ~6° unwinding nih.govnih.gov |
| Intrastrand Cross-link | N7-Guanine (same strand) | Covalent link on the same strand | Varies depending on sequence |
Cellular Responses to Alkylation-Induced DNA Damage
The extensive DNA damage caused by alkylating agents like this compound triggers a cascade of cellular responses. These responses are aimed at either repairing the damage or, if the damage is too severe, initiating programmed cell death to eliminate the compromised cell.
The formation of DNA adducts and cross-links, particularly ICLs, presents a formidable block to DNA replication and transcription, leading to the activation of cell death pathways. amegroups.org When DNA damage is irreparable, cells can initiate apoptosis, a form of programmed cell death characterized by distinct morphological changes such as chromatin condensation and the formation of apoptotic bodies. mdpi.com The induction of apoptosis by DNA damaging agents is a common mechanism underlying their cytotoxic effects. mdpi.com For example, treatment of cancer cells with various chemical agents that induce DNA damage has been shown to result in the upregulation of pro-apoptotic proteins like Bax and the cleavage of PARP and caspase-3, confirming the activation of the apoptotic cascade. mdpi.com
In response to DNA damage, cells activate complex signaling networks known as cell cycle checkpoints. These checkpoints temporarily halt the progression of the cell cycle to allow time for DNA repair. Damage induced by alkylating agents frequently leads to cell cycle arrest at the G2/M phase. mdpi.commdpi.comnih.govnih.gov This arrest prevents cells with damaged DNA from entering mitosis, thus avoiding the propagation of genetic errors. Flow cytometry analysis of cells treated with DNA-damaging compounds often reveals a significant accumulation of cells in the G2/M phase of the cell cycle. mdpi.commdpi.comresearchgate.net This G2/M arrest is typically regulated by a complex interplay of proteins, including cyclins and cyclin-dependent kinases (CDKs), such as the CDK1/Cyclin-B complex, which is crucial for entry into mitosis. mdpi.com
Interactions with Other Biological Targets
In addition to DNA, the reactive electrophilic intermediates of this compound can target other biological nucleophiles, including proteins. Alkylation can occur on the side chains of amino acids with electron-rich centers, such as cysteine (thiol group), histidine (imidazole ring), and lysine (amino group).
This covalent modification can lead to significant functional impairment of the affected proteins through several mechanisms:
Conformational Changes : The addition of an alkyl group can alter the three-dimensional structure of a protein, disrupting its native conformation and, consequently, its biological activity.
Inactivation of Catalytic Sites : If alkylation occurs at or near the active site of an enzyme, it can directly block substrate binding or interfere with the catalytic process, leading to enzyme inactivation.
Disruption of Protein-Protein Interactions : Modification of amino acid residues at interaction interfaces can prevent or alter the formation of essential protein complexes.
The ability of this compound to interact with specific enzymes has been a subject of interest.
HIV Integrase : HIV-1 integrase is a critical enzyme for the replication of the human immunodeficiency virus, responsible for inserting the viral DNA into the host cell's genome. It is a validated target for antiviral therapy. A number of aromatic compounds, particularly those containing hydroxylated structures, have been investigated as inhibitors of this enzyme. Furthermore, compounds containing aniline (B41778) mustard moieties have been synthesized and shown to possess inhibitory activity against HIV integrase. The mechanism of many integrase inhibitors involves chelating divalent metal ions (Mg²⁺ or Mn²⁺) in the enzyme's catalytic core. While direct evidence for this compound is limited, its structural components suggest a potential for interaction with the enzyme, and related aromatic nitrogen mustards have been explored in this context.
Acylarylamidase : There is currently a lack of specific research findings in publicly accessible scientific literature detailing the direct influence of this compound on the enzymatic activity of acylarylamidase.
While this compound itself is not a dinitroaniline, the mechanism of related dinitroaniline compounds like Chlornidine provides insight into how aniline derivatives can be engineered to target other cellular structures. Dinitroaniline herbicides are potent inhibitors of microtubule formation, a mechanism distinct from DNA alkylation.
The process of microtubule disruption by dinitroanilines involves the following steps:
Binding to Tubulin Subunits : Unlike many microtubule inhibitors that bind to β-tubulin, dinitroanilines uniquely bind to α-tubulin subunits.
Formation of a Herbicide-Tubulin Complex : The dinitroaniline molecule forms a complex with unpolymerized α/β-tubulin heterodimers.
Inhibition of Polymerization : When this complex adds to the growing end of a microtubule, it effectively caps the chain and prevents further elongation. This disruption of microtubule dynamics halts essential cellular processes.
Disruption of Mitosis : The failure to form a functional mitotic spindle prevents proper chromosome segregation during cell division, leading to mitotic arrest and ultimately, cell death.
This mechanism is notably selective, affecting microtubules in plants and protists but not those in animals or fungi, which is attributed to differences in the tubulin protein structure. This specific interaction highlights the diverse biological activities that can be achieved with modifications to the aniline scaffold.
Structure Activity Relationship Sar Studies
Impact of Aromatic Substituents on Alkylating Potency and Selectivity
Electronic Effects of Substituents on Reactivity
The electronic properties of substituents on the aniline (B41778) ring directly influence the nucleophilicity of the nitrogen atom, which is a key determinant of the rate-limiting step in the alkylation mechanism: the intramolecular cyclization to form the aziridinium (B1262131) ion. Aromatic nitrogen mustards are generally less reactive than their aliphatic counterparts because the aromatic ring acts as an electron sink, delocalizing the lone pair of electrons on the nitrogen atom and thereby reducing its nucleophilicity.
Substituents on the aromatic ring can either enhance or diminish this effect. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, which facilitates the formation of the reactive aziridinium ion and thus increases the alkylating potency. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, slowing down the formation of the aziridinium ion and reducing the compound's reactivity.
In the case of N,N-Bis(2-chloroethyl)-4-methylaniline, the methyl group at the para-position is an electron-donating group. This substituent increases the electron density on the aniline nitrogen, thereby enhancing the compound's reactivity compared to the unsubstituted N,N-Bis(2-chloroethyl)aniline. The cytotoxicities of simple aniline mustards have been shown to correlate well with the electronic properties of the substituents.
| Substituent at para-position | Electronic Effect | Expected Impact on Reactivity |
| -NO₂ | Strong Electron-Withdrawing | Decrease |
| -COOH | Electron-Withdrawing | Decrease |
| -H | Neutral | Baseline |
| -CH₃ | Electron-Donating | Increase |
| -OCH₃ | Strong Electron-Donating | Strong Increase |
Steric Contributions to Molecular Recognition and Activity
Steric factors, particularly the size and position of substituents on the aromatic ring, can significantly impact the biological activity of aniline mustards. While electronic effects primarily modulate the intrinsic chemical reactivity, steric properties can influence the compound's ability to interact with its biological target, DNA, and can also affect its metabolic stability and distribution.
Substituents in the ortho-position can exert a more pronounced steric hindrance, which may interfere with the approach of the mustard to its target site on DNA or alter the conformation of the molecule. However, some studies have pointed out a favorable effect of ortho-substitution in certain series of aromatic nitrogen mustards. The steric arrangement of the entire alkylating moiety has been found to greatly affect the toxicity and activity of these drugs. For this compound, the para-position of the methyl group minimizes steric hindrance near the reactive center, allowing for a more direct influence of its electronic effects on reactivity.
Role of the Bis(2-chloroethyl)amino Moiety Configuration
The bis(2-chloroethyl)amino group is the pharmacophore responsible for the alkylating properties of this compound. Its configuration is a critical determinant of the compound's biological activity.
Comparison of Mono- and Bis-Alkylating Potentials
The presence of two chloroethyl groups allows for bifunctional alkylation, which is a key feature for the high cytotoxicity of nitrogen mustards. Bifunctional agents can form DNA monoadducts and, subsequently, interstrand or intrastrand cross-links. These cross-links are particularly cytotoxic as they inhibit DNA replication and transcription, ultimately leading to apoptosis.
In contrast, monofunctional analogs, which possess only one chloroethyl group, can only form monoadducts with DNA. While these can also be cytotoxic, they are generally less potent than their bifunctional counterparts. The formation of DNA interstrand cross-links is considered a critical lesion for the biomedical activity of nitrogen mustards. Therefore, the bis-alkylating potential of this compound is a major contributor to its cytotoxic efficacy. Studies have shown that compounds with two distinct mono-alkylating mustard molecules are essential for the highest cytotoxicity.
| Alkylating Function | Mechanism of Action | Relative Cytotoxicity |
| Mono-alkylating | Forms DNA monoadducts | Lower |
| Bis-alkylating | Forms DNA monoadducts and inter-/intrastrand cross-links | Higher |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are valuable tools for understanding the relationship between the physicochemical properties of a series of compounds and their biological activity. Several QSAR studies have been conducted on aromatic nitrogen mustards, providing mathematical models that correlate their antitumor activity with specific molecular descriptors.
For aniline mustards, QSAR models have been formulated for their hydrolysis rates and antitumor activity. In general, the antitumor activity has been found to parallel the rate of hydrolysis. Key physicochemical parameters that are often included in these models are:
Hydrolysis rate (log k): This parameter reflects the chemical reactivity of the nitrogen mustard moiety. A higher hydrolysis rate is often associated with greater biological activity, although an optimal reactivity is required to ensure the drug reaches its target before being hydrolyzed.
Lipophilicity (log P or π): This descriptor is crucial for the transport of the drug across cell membranes. QSAR studies have shown that the ideal lipophilicity can vary depending on the tumor type. For instance, a higher lipophilicity may be required for solid tumors compared to leukemias.
Steric parameters (e.g., Taft's Es, molar refractivity): These parameters quantify the steric bulk of substituents and have been shown to be important in determining the biological properties of these derivatives.
A representative QSAR equation for the antitumor activity of aniline mustards against Walker 256 tumor is:
log(1/C) = 0.44 log k + 0.17 π - 1.22
where C is the molar concentration required for a standard biological response, k is the rate of hydrolysis, and π is the hydrophobic constant. This equation highlights the importance of both chemical reactivity and lipophilicity in determining the antitumor activity of these compounds.
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have also been applied to nitrogen mustards. These studies have shown that both steric and electrostatic fields contribute significantly to the QSAR models, with steric properties often being the predominant factor in determining anticancer activity.
Computational Approaches for Predicting Biological Activity
While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the biological activity of the broader class of aniline mustards has been the subject of computational analysis, particularly through Quantitative Structure-Activity Relationship (QSAR) models. These models aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities.
For aniline mustards, computational approaches have been instrumental in understanding the electronic effects of substituents on the aromatic ring and their influence on the alkylating reactivity. The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic ring, which modulates the nucleophilicity of the nitrogen and, consequently, the rate of aziridinium ion formation. The methyl group at the para-position of this compound is an electron-donating group, which increases the electron density on the nitrogen atom, thereby facilitating the formation of the reactive aziridinium intermediate.
QSAR studies on aniline mustards have demonstrated that their antitumor activity is often paralleled by their rate of hydrolysis. This suggests that the chemical reactivity is a key determinant of biological efficacy. Computational models can predict these reaction rates based on electronic parameters of the substituents, providing a valuable tool for predicting the potential activity of new analogs.
| Computational Method | Application | Predicted Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Correlating physicochemical properties with biological activity. | Antitumor efficacy and toxicity. |
| Density Functional Theory (DFT) | Calculating electronic properties and reaction mechanisms. | Rate of aziridinium ion formation and reactivity. |
| Molecular Docking | Simulating the interaction between the compound and its biological target (DNA). | Binding affinity and mode of interaction with DNA. |
Derivation of Physicochemical Descriptors and Correlation with Biological Endpoints
The biological activity of this compound and related compounds is significantly influenced by various physicochemical descriptors. Key among these are lipophilicity, electronic effects of substituents, and steric factors.
Electronic effects of the substituents on the aniline ring are paramount in determining the chemical reactivity of the nitrogen mustard. These effects are quantified by Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent. For this compound, the para-methyl group is electron-donating, which enhances the nucleophilicity of the nitrogen atom and promotes the formation of the aziridinium ion, leading to a more reactive compound.
Steric parameters , such as molar refractivity (MR), account for the size and shape of the molecule and its substituents. These can influence drug-receptor interactions and the accessibility of the reactive chloroethyl groups.
A seminal QSAR study by Panthananickal, Hansch, and Leo in 1978 formulated equations that correlate the antitumor activity of aniline mustards against various cancer cell lines with these physicochemical descriptors. Their findings underscored the direct relationship between the rate of hydrolysis (a measure of reactivity) and antitumor activity, and the differential impact of lipophilicity on efficacy against different cancer types nih.gov.
| Physicochemical Descriptor | Symbol | Influence on Biological Activity |
|---|---|---|
| Lipophilicity | log P | Affects membrane permeability and distribution to the target site. Optimal value varies with tumor type. |
| Electronic Effects | σ (Hammett constant) | Modulates the rate of aziridinium ion formation and, consequently, the alkylating reactivity. |
| Steric Effects | MR (Molar Refractivity) | Influences binding to the target and accessibility of the reactive groups. |
Rational Design Principles for Modulating Specificity and Efficacy
The rational design of more effective and specific analogs of this compound is guided by the principles of SAR. The goal is to enhance the therapeutic index by increasing antitumor activity while minimizing toxicity to normal tissues.
One prominent strategy involves the conjugation of the nitrogen mustard moiety to a carrier molecule that can target cancer cells. This approach aims to deliver the cytotoxic alkylating agent preferentially to the tumor site, thereby reducing systemic toxicity. Examples of such carriers include:
DNA intercalators: Linking the aniline mustard to a DNA-intercalating agent can enhance its affinity for DNA and increase the local concentration of the alkylating group near its target.
Steroids: Steroid hormones can be used as carriers to target hormone-receptor-positive cancers. The nitrogen mustard is attached to the steroid via an ester linkage, which can be cleaved in vivo to release the active drug.
Amino acids and peptides: As cancer cells often have an increased demand for amino acids, these can serve as carriers to facilitate the uptake of the nitrogen mustard into tumor cells.
Another design principle focuses on modulating the electronic properties of the aniline ring to fine-tune the reactivity of the mustard. The introduction of different substituents at various positions on the ring can either increase or decrease the rate of aziridinium ion formation. This allows for the development of compounds with a range of reactivities, which can be optimized for different therapeutic applications.
Furthermore, the isosteric replacement of atoms or groups within the molecule can also be explored. For instance, modifying the linker between the aniline ring and a carrier molecule can affect the stability and release kinetics of the active drug. The steric arrangement of the alkylating moiety and any carrier molecule can also significantly impact both the toxicity and the activity of the designed compound.
| Design Principle | Objective | Example |
|---|---|---|
| Targeted Drug Delivery | Increase tumor selectivity and reduce systemic toxicity. | Conjugation to DNA intercalators, steroids, or amino acids. |
| Modulation of Reactivity | Optimize the rate of DNA alkylation for improved therapeutic effect. | Introduction of electron-donating or electron-withdrawing groups on the aniline ring. |
| Isosteric Modification | Fine-tune the physicochemical and pharmacokinetic properties. | Alteration of linker groups in drug conjugates. |
Analytical and Spectroscopic Characterization in Research
Spectroscopic Techniques for Structural Elucidation of N,N-Bis(2-chloroethyl)-4-methylaniline and Derivatives
Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide distinct signals corresponding to each unique hydrogen and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The aromatic protons on the 4-methyl-substituted ring are expected to exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct doublets. The aliphatic protons of the two equivalent bis(2-chloroethyl) groups are anticipated to show two triplets due to coupling between the adjacent methylene (-CH₂-) groups. The methyl group on the aromatic ring will appear as a singlet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | Doublet | 2H | Ar-H (ortho to -CH₃) |
| ~6.6-6.8 | Doublet | 2H | Ar-H (ortho to -N) |
| ~3.6-3.8 | Triplet | 4H | N-CH₂-CH₂-Cl |
| ~3.5-3.7 | Triplet | 4H | N-CH₂-CH₂-Cl |
| ~2.2-2.4 | Singlet | 3H | Ar-CH₃ |
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Distinct signals are expected for the aromatic carbons, the aliphatic carbons of the chloroethyl side chains, and the methyl group carbon. The chemical shifts are influenced by the electron-donating nature of the methyl and amino groups and the electron-withdrawing effect of the chlorine atoms.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~145-148 | Ar-C (quaternary, bonded to N) |
| ~130-132 | Ar-C (quaternary, bonded to CH₃) |
| ~129-131 | Ar-CH (ortho to -CH₃) |
| ~112-115 | Ar-CH (ortho to -N) |
| ~50-53 | N-CH₂- |
| ~40-42 | -CH₂-Cl |
| ~20-22 | Ar-CH₃ |
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The spectrum would be characterized by absorption bands corresponding to the aromatic ring, the aliphatic side chains, and the carbon-chlorine bonds.
Key expected absorption bands include C-H stretching from both the aromatic ring and the aliphatic ethyl groups, C=C stretching vibrations within the aromatic ring, C-N stretching of the tertiary amine, and the characteristic C-Cl stretching frequency.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1615-1580 | C=C Stretch | Aromatic Ring |
| 1520-1500 | C=C Stretch | Aromatic Ring |
| 1360-1250 | C-N Stretch | Tertiary Aromatic Amine |
| 800-600 | C-Cl Stretch | Alkyl Halide |
Ultraviolet-Visible (UV-VIS) spectroscopy provides information about the electronic transitions within the molecule. The UV-VIS spectrum of this compound is dominated by the chromophore of the N,N-dialkyl-4-methylaniline core. The spectrum is expected to show strong absorption bands in the UV region, corresponding to π → π* electronic transitions of the substituted benzene ring. The presence of the N,N-dialkylamino group, an auxochrome, typically causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene.
Table 4: Predicted UV-VIS Absorption Maxima for this compound in a Nonpolar Solvent
| Wavelength (λmax) | Electronic Transition | Chromophore |
| ~250-260 nm | π → π | Substituted Benzene Ring |
| ~300-315 nm | π → π | Substituted Benzene Ring |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography and electrospray ionization (LC-HRMS-ESI), allows for precise mass determination.
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature will be the isotopic pattern caused by the two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in peaks at M, M+2, and M+4 with an approximate intensity ratio of 9:6:1.
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for nitrogen mustards include the loss of a chlorine atom or a chloroethyl group, and α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). Another characteristic fragmentation involves the formation of a cyclic aziridinium (B1262131) ion. libretexts.orgchemguide.co.ukwhitman.edu
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Structure | Fragmentation Pathway |
| 231/233/235 | [C₁₁H₁₅Cl₂N]⁺ | Molecular Ion (M⁺) |
| 182/184 | [M - CH₂Cl]⁺ | Alpha-cleavage |
| 168/170 | [M - C₂H₄Cl]⁺ | Loss of chloroethyl radical |
| 134 | [C₉H₁₂N]⁺ | Formation of aziridinium ion followed by loss of C₂H₃Cl |
| 120 | [C₈H₁₀N]⁺ | Benzylic cleavage |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and impurities, thereby allowing for reaction monitoring and final purity assessment.
Thin Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of the synthesis of this compound and to get a preliminary assessment of its purity. researchgate.net The separation is based on the differential partitioning of the compound between a stationary phase (typically silica gel) and a mobile phase.
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is commonly used as the mobile phase. Visualization can be achieved under UV light or by using a staining agent such as iodine vapor. tandfonline.com
Table 6: Typical TLC Parameters for Analysis of this compound
| Parameter | Description |
| Stationary Phase | Silica gel G coated on glass or aluminum plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., ratios from 9:1 to 4:1 v/v) |
| Application | Spotting a dilute solution of the compound in a volatile solvent |
| Development | In a closed chamber saturated with mobile phase vapor |
| Visualization | UV lamp (254 nm) or exposure to iodine vapor |
| Expected Rf | ~0.3 - 0.6 (dependent on exact solvent ratio) |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the quantitative analysis of this compound, particularly for determining its concentration in various matrices. A sensitive and selective reverse-phase HPLC (RP-HPLC) method is often employed for this purpose. The methodology allows for the precise separation of the target compound from impurities and degradation products.
In a typical application, a C18 column is used, which provides excellent resolution for non-polar to moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile, run in an isocratic or gradient mode to achieve optimal separation. Detection is commonly performed using a UV detector, as the aromatic ring of the aniline (B41778) derivative provides strong chromophoric activity. For enhanced sensitivity and specificity, especially in complex biological samples, HPLC may be coupled with mass spectrometry (MS), often using an electrospray ionization (ESI) source in positive-ion mode with multiple reaction monitoring (MRM) for detection. researchgate.netnih.gov The limit of detection (LOD) and limit of quantification (LOQ) for similar chloroethyl amine compounds have been reported at parts-per-million (ppm) levels, demonstrating the high sensitivity of the method. researchgate.net
Table 1: Example HPLC Parameters for Quantitative Analysis
| Parameter | Condition |
|---|---|
| Instrument | UHPLC-MS/MS System |
| Column | ACE 3 C18 (100 mm × 4.6 mm × 3.0 µm) researchgate.net |
| Mobile Phase | A: 0.2% Formic Acid in Water B: Methanol (45:55 v/v) researchgate.net |
| Flow Rate | 0.5 mL/min researchgate.net |
| Column Temperature | 40 °C researchgate.net |
| Detector | Triple Quadrupole Mass Spectrometer (MS/MS) |
| Ionization Mode | Positive-ion Electrospray (ESI+) |
| Retention Time | Approximately 2.00 min researchgate.net |
| LOD | ~0.070 ppm researchgate.net |
| LOQ | ~0.206 ppm researchgate.net |
Advanced Structural Characterization (e.g., X-ray Crystallography of derivatives)
While X-ray crystallography data for this compound itself may be limited in public literature, the technique is extensively used for the definitive structural elucidation of its derivatives and related molecules. This method provides precise information about bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional arrangement of atoms within the crystal lattice.
Table 2: Representative Data from X-ray Crystallographic Analysis of a Derivative
| Parameter | Description |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Bond Lengths (Å) | Provides exact distances between bonded atoms (e.g., C-N, C-Cl, C-C). |
| Bond Angles (°) | Defines the angles between adjacent bonds (e.g., Cl-C-C, C-N-C). |
| Hydrogen Bonds | Identifies specific donor-hydrogen···acceptor interactions influencing crystal packing. researchgate.net |
| Molecular Packing | Describes how individual molecules are arranged in the unit cell, often forming complex networks. researchgate.net |
Computational Chemistry and Molecular Modeling
Computational chemistry provides profound insights into the electronic structure, reactivity, and interactions of this compound at the molecular level, complementing experimental findings.
Quantum Chemical Calculations (e.g., Gaussian software)
Quantum chemical calculations, often performed using software packages like Gaussian, are employed to predict the molecular structure and properties of the compound. researchgate.netgaussian.com A common approach is to use Density Functional Theory (DFT), with methods such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to optimize the molecule's geometry. researchgate.net These calculations determine the most stable conformation of the molecule by finding the lowest energy state on the potential energy surface. researchgate.net The output provides optimized geometrical parameters (bond lengths and angles) that can be compared with experimental data from techniques like X-ray crystallography.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis used to understand the chemical reactivity of a molecule. youtube.comyoutube.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.commalayajournal.org The HOMO acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO acts as an electron acceptor, with its energy level indicating the molecule's electrophilicity. youtube.comyoutube.com
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that helps characterize the kinetic stability and chemical reactivity of the molecule. malayajournal.orgacadpubl.eu A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org This analysis can predict the most likely sites for electrophilic and nucleophilic attack, which is particularly relevant for an alkylating agent like this compound.
Table 3: Theoretical FMO Parameters
| Parameter | Significance |
|---|---|
| EHOMO (Energy of HOMO) | Indicates electron-donating ability (nucleophilicity). youtube.comyoutube.com |
| ELUMO (Energy of LUMO) | Indicates electron-accepting ability (electrophilicity). youtube.comyoutube.com |
| Energy Gap (ΔE) | Relates to chemical reactivity and kinetic stability. malayajournal.orgacadpubl.eu |
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net In the context of this compound, MD simulations can model its interaction with biological macromolecules, such as DNA or proteins. These simulations provide a detailed, atomic-level view of the binding process, conformational changes, and the intermolecular forces driving the interaction.
To perform these simulations, researchers utilize force fields—sets of parameters that define the potential energy of the system. Widely used biomolecular force fields include Amber, CHARMM, GROMOS, and OPLS-AA. nih.gov The accuracy of the simulation is highly dependent on the quality of the force field chosen. nih.gov By simulating the compound in a solvated environment with a target biomolecule, MD can elucidate binding modes, calculate binding free energies, and identify key residues involved in the interaction, offering insights that are often difficult to obtain through experimental methods alone. researchgate.net
Research Applications and Future Directions in Chemical Biology
Development of Chemical Probes for DNA Damage and Repair Pathway Research
N,N-Bis(2-chloroethyl)-4-methylaniline serves as a valuable chemical tool for investigating the intricate mechanisms of DNA damage and repair. Its defining characteristic is the presence of two chloroethyl groups, which allows it to act as a bifunctional alkylating agent. oncohemakey.com The compound can form covalent bonds with nucleophilic sites in DNA, most notably the N7 position of guanine (B1146940). nih.govnih.gov This alkylation can result in several types of DNA lesions, including mono-adducts and, more significantly, interstrand or intrastrand cross-links, where the two chloroethyl arms of a single molecule bind to two different nucleobases. nih.govnih.gov
This ability to induce specific types of DNA damage makes the compound an effective probe for studying the cellular response to genotoxic stress. Researchers can introduce a controlled amount of DNA damage using this agent and then observe the cascade of events that follows. This includes the activation of complex DNA damage response (DDR) signaling networks and the recruitment of various DNA repair pathways. mdpi.com
Key applications in this area include:
Elucidating Repair Mechanisms: By inducing DNA cross-links, the compound allows for the study of repair pathways specifically designed to handle such complex lesions. These pathways are critical for maintaining genomic stability. nih.gov
Investigating Cell Cycle Checkpoints: The presence of DNA damage triggers cell cycle arrest to allow time for repair. This compound can be used to activate these checkpoints and study the proteins involved, such as ATM, ATR, CHK1, and CHK2. mdpi.com
Studying Resistance Mechanisms: Some cells exhibit resistance to alkylating agents through mechanisms like the expression of the DNA repair protein O-6-methylguanine-DNA methyltransferase (MGMT), which can remove alkyl adducts from guanine. nih.gov The compound can be used in studies to understand and potentially overcome this resistance.
The specific DNA adducts formed by nitrogen mustards can be precisely identified and quantified using advanced analytical techniques like mass spectrometry, providing detailed insights into the chemical biology of DNA damage. nih.gov
Strategies for Targeted Delivery and Activation of Alkylating Species
A major challenge with potent alkylating agents like this compound is their lack of specificity, which can lead to damage in non-target cells. A key area of modern chemical biology research is the development of strategies to deliver and activate these cytotoxic species selectively at a desired site, such as a tumor. nih.gov The prodrug approach is a prominent strategy to achieve this goal. nih.govresearchgate.net A prodrug is an inactive or significantly less active precursor of a drug that is converted into its active form within the body, ideally at the target location. nih.gov
One advanced strategy is Antibody-Directed Enzyme Prodrug Therapy (ADEPT) . In this approach, an antibody that recognizes a tumor-specific antigen is linked to an enzyme not naturally found in human cells. This antibody-enzyme conjugate is administered and allowed to localize at the tumor site. Subsequently, a non-toxic prodrug is given, which is specifically converted into a potent cytotoxic agent—the active alkylating species—by the enzyme concentrated at the tumor. A study on a similar nitrogen mustard prodrug, 4-(bis(2-chloroethyl)amino)benzoyl-L-glutamic acid, demonstrated this principle effectively. nih.gov The prodrug was activated by the enzyme carboxypeptidase G2, which had been targeted to the tumor, leading to localized generation of the active benzoic acid mustard. nih.gov
Another approach involves conjugating the alkylating agent to a carrier molecule that has a natural affinity for the target tissue. For instance, researchers have designed hybrid compounds by linking carboxylic derivatives of N,N-bis(2-chloroethyl)aniline to steroidal lactams. nih.gov The steroid acts as a "biological platform" to deliver the alkylating moiety to specific sites, potentially leading to compounds with synergistic activity. nih.gov These strategies aim to concentrate the DNA-damaging effects on target cells while minimizing systemic exposure.
Exploration of Novel Biologically Active Analogues and Conjugates
To enhance specificity, modulate reactivity, and improve pharmacological properties, extensive research has been conducted on creating novel analogues and conjugates of this compound. By modifying the aromatic ring or the nitrogen mustard moiety, scientists can fine-tune the compound's electronic properties and steric profile, which in turn affects its biological activity. nih.gov
Examples of this exploration include:
Positional Isomers: The position of the methyl group on the aniline (B41778) ring influences the molecule's reactivity. The meta-isomer, N,N-Bis(2-chloroethyl)-3-methylaniline, has a distinct reactivity profile compared to the para-isomer (the subject compound), demonstrating that even minor structural changes can have significant biological consequences. ontosight.ai
Steroidal Conjugates: As mentioned previously, linking the nitrogen mustard to steroidal lactams via an easily cleaved ester bond has been explored. nih.gov These hybrid molecules are designed to combine the properties of both the steroid carrier and the alkylating agent. The steric arrangement of the alkylating portion and the specific steroid structure were found to greatly affect the activity of these conjugates. nih.gov
Amino Acid Conjugates: The development of prodrugs has led to the synthesis of conjugates with amino acids, such as the L-glutamic acid conjugate of a benzoic acid mustard. nih.gov This modification renders the mustard inactive until the amino acid is cleaved by a specific enzyme.
Phosphoramide Derivatives: Analogues such as cyclophosphorodiamidates have been synthesized from the core bis(2-chloroethyl)amine (B1207034) structure, creating a different class of compounds with potentially unique biological activities and activation mechanisms. researchgate.net
These efforts represent a rational design approach to create next-generation alkylating agents with improved therapeutic windows.
Integration with Combinatorial Chemistry and High-Throughput Screening Approaches
The development of novel analogues of this compound is well-suited to the modern drug discovery techniques of combinatorial chemistry and high-throughput screening (HTS). researchgate.net Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. researchgate.netbenthamscience.com
Using the this compound scaffold as a starting point, combinatorial approaches could be used to generate extensive libraries of derivatives by systematically varying the substituents on the aromatic ring or modifying the chloroethyl groups. This process can be performed efficiently using solid-phase or solution-phase synthesis techniques. researchgate.net
Once a large library of analogues has been created, HTS can be employed to rapidly screen these compounds for a desired biological activity. researchgate.net For example, the library could be screened against various cancer cell lines to identify compounds with high cytotoxicity. HTS uses automated, miniaturized assays to test thousands of compounds in a short period, generating vast amounts of data on their structure-activity relationships (SAR). rjdentistry.com This integration of large-scale synthesis and rapid screening accelerates the discovery of lead compounds with enhanced potency and selectivity, which can then be selected for further optimization.
Role in Mechanistic Toxicology and Environmental Chemistry Research
This compound and its isomers are important compounds in the field of mechanistic toxicology due to their ability to cause genetic mutations and act as carcinogens. The primary mechanism of toxicity is their ability to alkylate DNA, leading to mutations if the resulting damage is not properly repaired. This makes the compound a model for studying the fundamental chemical processes that lead to cancer initiation.
In an environmental context, aniline derivatives can be of concern. Related compounds are used as intermediates in the industrial synthesis of various products, including dyes and pesticides. ontosight.ai Therefore, understanding the potential toxicity and environmental fate of this compound is important.
Research in this area, often termed toxicogenomics, seeks to understand how exposure to a toxicant affects gene expression and cellular pathways on a genome-wide scale. nih.gov While specific studies on this compound as an environmental contaminant are not widespread, its known mutagenic properties provide a clear basis for toxicological concern. Research into its mechanisms of action helps in predicting the potential environmental impact of this class of chemicals and in developing biomarkers for exposure. For example, studies on the herbicide 2,4-D have utilized genomic tools to gain mechanistic insights into its toxicity and the adaptive responses of organisms, providing a framework for how a compound like this compound could be investigated from an environmental health perspective. nih.gov
Q & A
Q. What synthetic methodologies are recommended for synthesizing N,N-Bis(2-chloroethyl)-4-methylaniline?
The compound can be synthesized via reductive N-alkylation of 4-methylaniline using 2-chloroethylating agents. For example, methods involving nucleophilic substitution under anhydrous conditions with catalysts like boron trifluoride etherate may enhance alkylation efficiency. Researchers should prioritize inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the chloroethyl groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
As a nitrogen mustard derivative, it is highly reactive and toxic. Key protocols include:
- Use of personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
- Handling in a fume hood with local exhaust ventilation to avoid inhalation.
- Storage in airtight containers under inert gas (argon) to prevent degradation.
- Immediate neutralization of spills with sodium bicarbonate to mitigate HCl gas release .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns and chloroethyl group integration.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular weight confirmation .
Advanced Research Questions
Q. What mechanistic insights explain the alkylating activity of this compound in biological systems?
The compound acts as a bifunctional alkylating agent, forming DNA interstrand crosslinks via aziridinium intermediates. The 4-methyl group may enhance lipophilicity, improving cellular uptake, but could also sterically hinder DNA adduct formation. Comparative studies with non-methylated analogs (e.g., HN1 nitrogen mustards) are recommended to evaluate structure-activity relationships (SAR) .
Q. How does the 4-methyl substituent influence the compound’s stability and degradation kinetics in aqueous media?
The methyl group increases hydrophobicity, slowing hydrolysis of the chloroethyl groups. Degradation studies in buffered solutions (pH 7.4, 37°C) using UV-Vis spectroscopy or LC-MS can quantify hydrolysis products (e.g., ethanolamines). Researchers should compare half-lives with analogs like N,N-Bis(2-chloroethyl)-3-methylaniline to assess electronic/steric effects .
Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models?
Discrepancies often arise from differences in metabolic activation or detoxification pathways. Methodological approaches include:
- Pharmacokinetic Profiling : LC-MS/MS to measure plasma/tissue concentrations and metabolite identification.
- Tumor Xenograft Models : Evaluate efficacy in hypoxic vs. normoxic environments (e.g., PX-478 derivatives show hypoxia-selective activity).
- Cellular Redox Assays : Quantify glutathione levels to assess detoxification capacity .
Q. Which analytical techniques are optimal for detecting degradation byproducts in environmental or biological samples?
- Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile degradation products (e.g., ethylene derivatives).
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : For polar metabolites like bis(2-hydroxyethyl) derivatives.
- X-ray Crystallography : To resolve structural changes in degraded samples .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s mutagenicity in bacterial vs. mammalian assays?
Bacterial assays (e.g., Ames test) may underestimate mutagenicity due to differences in metabolic enzymes (e.g., lack of cytochrome P450). Validate findings using mammalian cell models (e.g., CHO cells with S9 metabolic activation) and in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
